molecular formula C20H22N2O5S B2639383 methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate CAS No. 1091418-58-4

methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate

Cat. No.: B2639383
CAS No.: 1091418-58-4
M. Wt: 402.47
InChI Key: GXSXHFVAXFPKSZ-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate is a structurally complex molecule featuring:

  • A methyl benzoate core.
  • A formamide-carbamoyl linker.
  • A tetrahydropyran (oxane) ring substituted at the 4-position with a thiophen-2-yl group.

The thiophene and oxane moieties likely enhance lipophilicity and metabolic stability compared to simpler aryl derivatives .

Properties

IUPAC Name

methyl 4-[[2-oxo-2-[(4-thiophen-2-yloxan-4-yl)methylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-26-19(25)14-4-6-15(7-5-14)22-18(24)17(23)21-13-20(8-10-27-11-9-20)16-3-2-12-28-16/h2-7,12H,8-11,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSXHFVAXFPKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur.

    Oxane Ring Formation: The oxane ring is typically formed via an intramolecular cyclization reaction.

    Coupling Reactions: The thiophene and oxane rings are then coupled with a benzoate ester through a series of nucleophilic substitution and condensation reactions.

    Final Assembly: The final compound is assembled through a series of carbamoylation and formamidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

Methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxane ring may enhance the compound’s stability and bioavailability. The benzoate ester can facilitate the compound’s transport across cell membranes.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Quinoline Linkages ()

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated derivatives (C2–C7) share the methyl benzoate core but differ in their substituents:

  • Key Differences: C1–C7 utilize a piperazine-quinoline scaffold instead of the oxane-thiophene system. Substituents on the quinoline phenyl ring (e.g., bromo, chloro, methoxy) modulate electronic properties and steric bulk.
  • Similarities :
    • Both classes employ amide/ester linkages for structural rigidity.
    • Synthesized via coupling reactions in polar solvents (e.g., ethyl acetate) .
Property Target Compound C1–C7 Derivatives
Core Structure Oxane-thiophene Quinoline-piperazine
Substituent Diversity Thiophene Halogens, methoxy, CF₃
Synthetic Yield* Not reported 60–85% (crystallized solids)
Solubility Likely moderate (amide/ester) Low (aromatic dominance)

*Data inferred from analogous protocols .

Methyl Benzoate Derivatives with Carbamoyl Linkers ()

Examples include Methyl 4-((4-((2-aminophenyl)carbamoyl)benzyl)carbamoyl)benzoate (B4) and Methyl 4-((2-ethoxy-2-oxo-1-(pivaloyloxy)ethyl)carbamoyl)benzoate (1c):

  • 1c features a pivaloyloxy-ethyl chain, increasing steric hindrance.
  • Similarities :
    • Shared methyl benzoate and carbamoyl motifs.
    • Synthesized via carbodiimide-mediated couplings (e.g., HBTU/Et₃N) .
Property Target Compound B4/1c Derivatives
Functional Groups Oxane-thiophene Aminophenyl, pivaloyloxy
Hydrogen Bonding Moderate (amide) High (B4: NH₂; 1c: ester)
Bioactivity* Undisclosed HDAC inhibition (B4)

Thiophene-Containing Analogues ()

4-((Thiophen-2-yl-methylene)amino)benzamides share the thiophene moiety but lack the oxane ring:

  • Key Differences: Schiff base linkage (methyleneamino) vs. oxane-carbamoyl. Simpler benzamide backbone.
  • Similarities :
    • Thiophene’s electron-rich nature enhances π-π stacking in both classes.
    • IR/NMR data for thiophene protons (δ ~7.0–7.5 ppm) align across compounds .

Spectral Characterization

  • 1H NMR: Thiophene protons (δ 6.8–7.4 ppm) and oxane methylene (δ 3.5–4.0 ppm) distinguish the target compound from quinoline-based analogues (δ 8.0–8.5 ppm for aromatic Hs) .
  • HRMS : Expected [M+H]+ ~459.14 (C₂₂H₂₂N₂O₅S).

Biological Activity

Methyl 4-[({[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamoyl)formamido]benzoate, a compound with significant potential in pharmacology, has garnered attention for its biological activity. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological effects.

The compound's chemical structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The molecular formula is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S, and it has a molecular weight of approximately 378.45 g/mol. The presence of the thiophene ring and oxane moiety are particularly noteworthy due to their roles in enhancing biological interactions.

Structural Formula

The structural representation of the compound can be summarized as follows:

SMILES O=C(NC(C1CCOCC1)c1cccs1)C(=O)NCC(=O)C(c1cc(cc(c1)C(F)(F)F)C(F)(F)F)\text{SMILES }O=C(NC(C1CCOCC1)c1cccs1)C(=O)NCC(=O)C(c1cc(cc(c1)C(F)(F)F)C(F)(F)F)

This compound exhibits various biological activities, primarily through its interaction with cellular pathways. Key mechanisms include:

  • Topoisomerase Inhibition : Similar compounds have shown efficacy as topoisomerase inhibitors, which are crucial for DNA replication and repair processes. This inhibition can lead to apoptosis in cancer cells, making it a target for anticancer drug development .
  • Antitumor Activity : Research indicates that derivatives of this compound may possess significant cytotoxic effects against various cancer cell lines, including A549 (lung), HepG2 (liver), and HeLa (cervical) cells. These effects are often associated with the induction of DNA double-strand breaks and cell cycle arrest .

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • Anticancer Activity : A study evaluated the cytotoxicity of related compounds against four human cancer cell lines. Results demonstrated that some derivatives exhibited lower toxicity than established chemotherapeutics like etoposide while maintaining potent antitumor effects .
  • Neuroprotective Effects : Research into related compounds has suggested potential neuroprotective properties, indicating that these compounds may be beneficial in treating neurodegenerative diseases by modulating neuroinflammatory pathways.
  • Analgesic Properties : Some derivatives have been explored for their analgesic effects, particularly in models of hyperalgesia. These findings suggest that the compound could play a role in pain management therapies .

Biological Activity Summary

Activity TypeCell Line/ModelObserved EffectReference
AntitumorA549Induces apoptosis
AntitumorHepG2Cell cycle arrest
NeuroprotectionIn vitro modelsModulates inflammation
AnalgesicHyperalgesia modelReduces pain response
PropertyValue
Molecular FormulaC19H22N2O4SC_{19}H_{22}N_{2}O_{4}S
Molecular Weight378.45 g/mol
SMILESO=C(NC(C1CCOCC1)c1cccs1)...

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